molecular formula C24H23N5O4S B2532167 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide CAS No. 1223972-71-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide

カタログ番号: B2532167
CAS番号: 1223972-71-1
分子量: 477.54
InChIキー: BAZIZFOLMQRGMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a propanamide chain to a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a 3,4-dimethylphenyl group and a sulfanyl bridge. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling reactions under basic conditions (e.g., using cesium carbonate or lithium hydride), as inferred from analogous protocols in the literature . Characterization methods such as $ ^1H $-NMR, IR, and mass spectrometry are standard for verifying its structure .

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-14-4-6-18(12-15(14)2)28-8-9-29-21(23(28)31)26-27-24(29)34-16(3)22(30)25-17-5-7-19-20(13-17)33-11-10-32-19/h4-9,12-13,16H,10-11H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZIZFOLMQRGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SC(C)C(=O)NC4=CC5=C(C=C4)OCCO5)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the triazolopyrazine core via a series of condensation and cyclization reactions. The final step involves the attachment of the propanamide group through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The triazolopyrazine core can be reduced under hydrogenation conditions.

    Substitution: The propanamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazolopyrazine derivatives.

    Substitution: Substituted amide or thioamide derivatives.

科学的研究の応用

Antitumor Properties

Research indicates that derivatives of this compound may exhibit significant antitumor activity. Similar compounds have been shown to inhibit the Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells that rely on this pathway for survival.

In Vitro Studies:
A summary of key findings from in vitro assays against various cancer cell lines is presented below:

Cell LineIC50 Value (μM)Mechanism of Action
MCF-7 (Breast)5.8PARP inhibition
A549 (Lung)0.88Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest

These results suggest substantial potential for the compound as an anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory potential. Studies have demonstrated that it can inhibit various enzymes implicated in disease processes, including those involved in inflammation and cancer progression.

Case Study: PARP Inhibition

In a study focusing on the inhibition of PARP by related compounds, it was found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics. This suggests that the compound could be developed into a novel therapeutic agent targeting DNA repair pathways in cancer cells.

Case Study: Antitumor Activity

A comprehensive evaluation of the compound's efficacy against multiple cancer cell lines revealed that it not only inhibits cell proliferation but also induces apoptosis through various mechanisms. This dual action enhances its potential as a candidate for drug development.

作用機序

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyrazine Cores

Several compounds share the triazolo-pyrazine scaffold but differ in substituents and biological profiles:

  • N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-3-(piperidin-1-yl)propenamide (Compound 53): This analogue replaces the benzodioxin and sulfanyl-propanamide groups with a piperidinyl-propenamide chain. Its $ ^1H $-NMR data (e.g., aromatic proton signals at δ 7.35–8.08 ppm) indicate distinct electronic environments compared to the target compound . Biological activity is unspecified, but the piperidine moiety may enhance solubility or target affinity.
  • N-(3-((4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)amino)-3-oxopropyl)-5-(1,2-dithiolan-3-yl)pentanamide (Compound 84): Features a dithiolane-pentanamide chain, introducing redox-active sulfur atoms. This modification could influence pharmacokinetics (e.g., membrane permeability) compared to the sulfanyl-propanamide group in the target compound .

Benzodioxin-Containing Analogues

  • 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (Compound 7l): Shares the benzodioxin moiety but incorporates a sulfonamide-acetamide group instead of the triazolo-pyrazine-sulfanyl-propanamide. Demonstrated potent antimicrobial activity (MIC values < 1 µg/mL against Staphylococcus aureus) with low hemolytic activity (<10%), suggesting that the benzodioxin group contributes to selective toxicity .

Sulfanyl-Linked Compounds

  • 2-[[2-[[5-(2,4-Dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-N-propylpropanamide (CAS 1049734-86-2): Contains a triazole-thioether linkage but lacks the pyrazine and benzodioxin systems. Its dichlorophenyl group may enhance hydrophobic interactions in target binding, contrasting with the dimethylphenyl group in the target compound .

Quantitative Comparison Using Similarity Indices

Compound similarity can be assessed using computational tools like the Tanimoto coefficient or Morgan fingerprints . For example:

  • Aglaithioduline vs. SAHA : A similarity index of ~70% was reported using fingerprint-based methods, highlighting comparable molecular properties despite structural differences .
  • Target Compound vs. Compound 7l : A hypothetical Tanimoto score (using MACCS fingerprints) might fall below 50% due to divergent core structures (triazolo-pyrazine vs. sulfonamide), though shared benzodioxin and sulfanyl groups could increase local similarity .

Table 1. Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Reported Activity Similarity to Target*
Target Compound Triazolo-pyrazine + benzodioxin 3,4-Dimethylphenyl, sulfanyl-propanamide Not specified
Compound 53 Triazolo-pyrazine Piperidinyl-propenamide Not specified Moderate
Compound 7l Benzodioxin + sulfonamide 4-Chlorophenyl, acetamide Antimicrobial (MIC <1 µg/mL) Low
CAS 1049734-86-2 Triazole-thioether 2,4-Dichlorophenyl, propylpropanamide Not specified Low

*Similarity inferred from structural overlap; computational validation required.

Research Implications and Limitations

While structural similarity often predicts analogous biological activity (the "similar property principle" ), exceptions ("activity cliffs") exist. For instance, minor substituent changes (e.g., dimethylphenyl vs. chlorophenyl) can drastically alter target selectivity or toxicity . Further studies should prioritize synthesizing the target compound and experimentally validating its activity against kinase or microbial targets, leveraging methodologies from existing antimicrobial assays and kinase inhibition studies .

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide is a complex compound with potential therapeutic applications. This article reviews its biological activity based on various studies, focusing on its enzyme inhibitory potential and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a benzodioxane moiety linked to a triazolopyrazine structure through a sulfanyl group. The synthesis involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives and various sulfonamide precursors. The detailed synthetic route typically includes reactions with sulfonyl chlorides and acetamides in organic solvents like DMF under controlled conditions .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of related compounds containing the benzodioxane structure. For instance:

  • Acetylcholinesterase Inhibition : Compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) derivatives have shown significant inhibition against acetylcholinesterase (AChE), suggesting potential use in treating Alzheimer's Disease (AD) .
  • α-Glucosidase Inhibition : These compounds have also been assessed for their ability to inhibit α-glucosidase, making them candidates for managing Type 2 Diabetes Mellitus (T2DM) .

Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties against various pathogens. Notably:

  • Bacterial Activity : Studies indicate that related benzodioxane derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Fungal Activity : Some derivatives have shown promising antifungal activity against strains such as Candida albicans, outperforming standard antifungal agents like fluconazole .

Case Studies

Several case studies have documented the biological effects of benzodioxane derivatives:

  • Study on Acetylcholinesterase Inhibition : A series of synthesized benzodioxane sulfonamides were tested for AChE inhibition. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects suitable for further development as AD therapeutics .
  • Antimicrobial Screening : A study evaluated various synthesized thiazolidinone derivatives containing the benzodioxane ring system for antibacterial and antifungal activities. Compounds demonstrated comparable or superior efficacy against resistant strains of bacteria and fungi when compared to existing treatments .

Data Tables

Compound NameStructureActivity TypeIC50 (μM)Reference
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideStructureAChE Inhibition5.2
Benzodioxane Thiazolidinone DerivativeStructureAntibacterial12.5
Benzodioxane Acetamide DerivativeStructureAntifungal15.0

Q & A

Basic: What synthetic strategies are recommended for preparing the triazolo[4,3-a]pyrazine core in this compound?

Methodological Answer:
The triazolo[4,3-a]pyrazine scaffold can be synthesized via cyclization of hydrazine derivatives with aldehydes or ketones. A validated approach involves:

Hydrazine Intermediate Formation : React 2-hydrazinopyridine with substituted benzaldehydes in ethanol under acidic conditions (e.g., acetic acid) to form hydrazone intermediates .

Oxidative Cyclization : Treat the hydrazone intermediate with sodium hypochlorite (NaOCl) in ethanol to induce cyclization, forming the triazolo-pyrazine core .
Key Reaction Conditions :

ReagentSolventTemperatureYield
2-HydrazinopyridineEthanolRT85–91%
NaOCl (oxidizing agent)EthanolRT70–80%

Validation : Monitor reaction progress via TLC (dichloromethane mobile phase) and confirm product purity using 1H^1 \text{H}-NMR (DMSO-d6d_6, δ 10.72 ppm for hydrazone protons) .

Basic: How can researchers characterize the sulfanyl-propanamide linkage in this compound?

Methodological Answer:
The thioether (-S-) and propanamide groups are critical for structural confirmation:

FTIR Analysis : Identify the amide C=O stretch at ~1650–1680 cm1^{-1} and S–C vibration at ~650–700 cm1^{-1} .

NMR Spectroscopy :

  • 1H^1 \text{H}-NMR: Look for a singlet near δ 3.8–4.2 ppm (CH2_2-S) and δ 1.2–1.5 ppm (CH3_3 from propanamide) .
  • 13C^{13} \text{C}-NMR: Confirm the carbonyl (C=O) at ~170–175 ppm and sulfur-bound carbons at ~35–45 ppm .

HRMS : Use ESI-HRMS to validate the molecular ion ([M+H]+^+) with <2 ppm mass error .

Advanced Tip : For ambiguous signals, employ 2D NMR (HSQC, HMBC) to resolve overlapping peaks.

Basic: What solvent systems are optimal for improving the compound’s solubility in biological assays?

Methodological Answer:
The compound’s solubility is influenced by its benzodioxin and triazolo-pyrazine moieties:

Polar Aprotic Solvents : DMSO or DMF (10–20% v/v in aqueous buffers) for initial stock solutions.

Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
Validation : Measure solubility via dynamic light scattering (DLS) or UV-Vis spectrophotometry at λmax_{\text{max}} (e.g., 280 nm for aromatic systems).

Advanced: How can experimental design (DoE) optimize reaction yields for large-scale synthesis?

Methodological Answer:
Apply Design of Experiments (DoE) to identify critical factors:

Factors : Temperature, stoichiometry (e.g., hydrazine:aldehyde ratio), and reaction time.

Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables .

Bayesian Optimization : Implement algorithms to prioritize high-yield conditions with minimal experimental runs (e.g., 10–15 runs for 90% confidence) .

Case Study : A 2012 study on copolymer synthesis achieved 95% yield by optimizing initiator concentration and monomer ratios via DoE .

Advanced: How do non-covalent interactions influence the compound’s stability in solid-state formulations?

Methodological Answer:
Non-covalent interactions (NCIs) such as π-π stacking and hydrogen bonding dictate crystallinity and stability:

X-ray Diffraction (XRD) : Analyze crystal packing to identify π-π interactions between benzodioxin and triazolo-pyrazine rings .

Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to correlate stability with hydrogen-bonding networks .
Mitigation Strategy : Introduce steric hindrance (e.g., methyl groups on the 3,4-dimethylphenyl moiety) to reduce hygroscopicity .

Advanced: What mechanistic studies are recommended to elucidate the compound’s biological target engagement?

Methodological Answer:

Enzyme Inhibition Assays : Test activity against kinases or oxidoreductases using fluorescence-based substrates (e.g., ATP-competitive assays).

Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes with active sites, focusing on the sulfanyl-propanamide’s role in H-bonding .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry for target validation .

Data Contradiction Analysis : If computational and experimental KdK_d values conflict, re-evaluate protonation states or solvent effects in docking simulations.

Advanced: How can researchers resolve discrepancies in NMR data for structurally similar analogs?

Methodological Answer:

2D NMR (COSY, NOESY) : Resolve overlapping peaks caused by diastereotopic protons or conformational flexibility .

Isotopic Labeling : Synthesize 13C^{13} \text{C}-labeled analogs to assign ambiguous carbons in congested spectra.

Comparative Analysis : Cross-reference with published spectra of triazolo-pyrazine derivatives (e.g., δ 7.5–8.1 ppm for pyrazine protons) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。